cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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Overview
Description
Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) is a well-studied and commercially available photochromic compound . It has the molecular formula C18H18N2S2 .
Molecular Structure Analysis
The molecular structure of CMTE consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The average mass is 326.479 Da and the monoisotopic mass is 326.091125 Da .Chemical Reactions Analysis
CMTE is known to undergo a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This property is utilized in inelastic neutron scattering experiments .Physical and Chemical Properties Analysis
CMTE is a solid at 20°C . It has a melting point between 120.0 and 124.0°C . It is slightly soluble in methanol .Scientific Research Applications
Optical Information Storage : This compound's optical properties as a photochromic dye are explored for potential applications in optical information storage (Chen et al., 2000).
Novel Photomemory Effects : Its stable amorphous state and changes in optical and electrical properties upon photoisomerization have been studied, demonstrating novel photomemory effects (Koshido et al., 1995).
Photochromism and Dielectric Properties : The preparation and photochromic properties of this dye in the amorphous state have been investigated, showing clear photochromism and reversible changes in absorption spectrum, refractive index, and dielectric properties (Kawai et al., 1995).
Photochromic Rh(II) and Silver(I) Complexes : The synthesis and study of Rh(II) and Silver(I) complexes based on this compound are discussed, including their structures and photochromic properties (Han et al., 2006); (Konaka et al., 2003).
In Situ Illumination Studies with Neutron Scattering : The material has been used in in situ illumination studies during neutron scattering experiments to understand its photoisomerisation effects (Cavaye & Schastny, 2021).
Scanning Tunneling Microscopy Studies : The adsorption of this molecule on surfaces and the identification of its different photoisomers using scanning tunneling microscopy have been examined (Bellec et al., 2007).
Photochromic Nanostructures Fabrication : The fabrication of one-dimensional nanostructures using this molecule through light-induced self-assembly has been demonstrated (Patra et al., 2012).
Modification of Superconductor Properties : The compound has been intercalated into Bi–Pb–Sr–Ca–Cu–O superconductors, resulting in changes to their critical temperature (On et al., 1999).
Molecular Doping into Polymer Substrates : Its doping into polymer substrates like poly(methyl methacrylate) (PMMA) and polystyrene (PS) has been explored for photochromic behavior (Mizokuro et al., 2006).
Electron Impact Induced Synthesis Studies : The photochemical behavior of derivatives of this compound has been studied in relation to cyclization to create other compounds (Sturaro et al., 1990).
Photomemory Effects in Non-Crystalline Solid State : The photomemory effects in electrical and optical properties of this dye in the non-crystalline solid state have been investigated (Kawai et al., 1996).
Mechanism of Action
cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Here is a detailed explanation of its mechanism of action:
Target of action
The primary target of this compound is light with a wavelength of around 400 nm . It is sensitive to this specific wavelength and undergoes a cyclisation reaction when exposed to it .
Mode of action
The compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . This reaction involves the formation of a six-membered ring in the molecule .
Biochemical pathways
The cyclisation reaction leads to the rigidification of the molecule . This rigidification affects the vibrational modes of the molecule, leading to a blue-shifting in the methyl group torsion modes as well as methyl group scissor modes .
Result of action
The result of the compound’s action is a change in its physical properties. The cyclisation reaction and subsequent rigidification of the molecule lead to changes in its vibrational modes .
Action environment
The action of this compound is influenced by environmental factors such as light and temperature . For example, the compound undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm . Additionally, experiments have been conducted at cryogenic temperatures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-NXVVXOECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-46-7 |
Source
|
Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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